3-tert-butyl-1-[2-(4-hydroxypiperidin-1-yl)ethyl]urea
Description
3-tert-butyl-1-[2-(4-hydroxypiperidin-1-yl)ethyl]urea is a urea-based compound featuring a tert-butyl group at the 3-position and a 4-hydroxypiperidine moiety linked via an ethyl chain.
Properties
IUPAC Name |
1-tert-butyl-3-[2-(4-hydroxypiperidin-1-yl)ethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25N3O2/c1-12(2,3)14-11(17)13-6-9-15-7-4-10(16)5-8-15/h10,16H,4-9H2,1-3H3,(H2,13,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFQFGMCLDKDGFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)NCCN1CCC(CC1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-tert-butyl-1-[2-(4-hydroxypiperidin-1-yl)ethyl]urea typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Protection of the amine group: The piperidine ring is protected using a tert-butyl group to prevent unwanted side reactions.
Formation of the urea linkage: The protected piperidine is reacted with an isocyanate to form the urea linkage.
Deprotection: The tert-butyl group is removed under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
3-tert-butyl-1-[2-(4-hydroxypiperidin-1-yl)ethyl]urea can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The urea linkage can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the urea linkage may produce an amine.
Scientific Research Applications
3-tert-butyl-1-[2-(4-hydroxypiperidin-1-yl)ethyl]urea has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, such as enzyme inhibition or receptor modulation.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-tert-butyl-1-[2-(4-hydroxypiperidin-1-yl)ethyl]urea involves its interaction with specific molecular targets. The hydroxyl group and urea linkage can form hydrogen bonds with enzymes or receptors, modulating their activity. The compound may also interact with cellular pathways, influencing various biological processes.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Key structural variations among urea derivatives influence physicochemical properties, binding affinity, and metabolic stability. Below is a comparison with compounds from the evidence:
Functional Group Impact on Bioactivity
- Hydroxypiperidine vs.
- Indole vs. Imidazole : The indole group in may enhance CNS penetration due to its aromaticity and similarity to neurotransmitters like serotonin, while the imidazole in BK67495 could interact with heme-containing enzymes or metal ions.
Research Findings and Trends
- σ Receptor Modulation: Analogs like BD 1008 and BD 1047 highlight urea derivatives’ role in σ receptor antagonism. The target compound’s hydroxypiperidine may mimic the pharmacophore of (+)-MR200 , a known σ ligand.
- Solubility vs. Permeability : The hydroxypiperidine in the target compound likely improves aqueous solubility compared to tert-butyl-dominated analogs (e.g., BK67495 ), but may reduce blood-brain barrier permeability.
Biological Activity
3-tert-butyl-1-[2-(4-hydroxypiperidin-1-yl)ethyl]urea is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound features a unique structure characterized by a tert-butyl group, a urea moiety, and a hydroxypiperidine substituent. Its molecular formula is , which contributes to its reactivity and interactions within biological systems.
The synthesis of this compound typically involves the reaction of tert-butyl isocyanate with 4-hydroxypiperidine. This process is generally conducted under controlled conditions to optimize yield and purity. The main synthetic steps include:
- Protection of the amine group : The piperidine ring is protected using a tert-butyl group.
- Formation of the urea linkage : The protected piperidine reacts with an isocyanate.
- Deprotection : The tert-butyl group is removed under acidic conditions.
Biological Activity
Research into the biological activity of this compound has revealed several promising applications:
Anticancer Activity
Recent studies have indicated that urea-based compounds, including this compound, exhibit cytotoxicity against various cancer cell lines. For instance, compounds structurally similar to this urea derivative have been identified as inhibitors of FGFR1 (Fibroblast Growth Factor Receptor 1), which is implicated in metastatic triple-negative breast cancer (TNBC). In vitro assays demonstrated that these compounds can cross the blood-brain barrier, suggesting potential for treating brain metastases in TNBC patients .
The mechanism by which this compound exerts its biological effects may involve:
- Hydrogen bonding : The hydroxyl group and urea linkage can form hydrogen bonds with specific enzymes or receptors, modulating their activity.
- Cellular pathways : The compound may influence various cellular pathways, enhancing or inhibiting specific biological processes.
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 3-tert-butyl-1-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]urea | Contains a dimethoxyphenyl group | Potential use in drug development due to unique activity |
| 4-(4-hydroxyphenyl)-1-[2-(4-hydroxypiperidin-1-yl)ethyl]urea | Hydroxyphenyl instead of tert-butyl | May exhibit different pharmacological properties |
| N,N-Diethylurea | Lacks the piperidine moiety | Simpler structure; primarily used as a solvent |
This table highlights how the combination of functional groups in this compound contributes to its distinct biological profile compared to other related compounds.
Case Studies
Several case studies have explored the therapeutic potential of this compound:
- In Vitro Studies : A study demonstrated that derivatives of urea exhibited significant cytotoxic effects against various cancer cell lines, with IC50 values indicating potent activity in low micromolar ranges .
- Combination Therapies : Research has also focused on the synergistic effects of combining this compound with other anticancer agents, enhancing overall efficacy against resistant cancer cell lines .
Q & A
Q. How can researchers optimize the synthesis of 3-tert-butyl-1-[2-(4-hydroxypiperidin-1-yl)ethyl]urea to improve yield and purity?
To optimize synthesis, employ Design of Experiments (DoE) methodologies to systematically assess reaction parameters such as temperature, solvent polarity, catalyst loading, and reaction time. For example, fractional factorial designs can minimize the number of trials while identifying critical variables . Additionally, purification techniques like column chromatography or recrystallization (using solvents with varying polarities) can enhance purity. Reference structural analogs (e.g., piperidine-based ureas in ) to infer optimal reaction conditions .
Q. What analytical techniques are recommended for characterizing the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : Confirm molecular structure via <sup>1</sup>H/<sup>13</sup>C NMR to resolve tert-butyl, urea, and piperidine moieties.
- High-Performance Liquid Chromatography (HPLC) : Quantify purity using reverse-phase columns with UV detection.
- X-ray Crystallography : Resolve crystal structure for absolute stereochemical confirmation, as demonstrated in urea derivatives (e.g., ) .
- Mass Spectrometry (MS) : Validate molecular weight via ESI-MS or MALDI-TOF.
Q. What safety protocols should be followed when handling this compound?
Refer to safety data for structurally similar compounds (e.g., piperidine derivatives in and ):
Q. What are the primary challenges in scaling up the synthesis from lab to pilot scale?
Key challenges include:
- Reaction homogeneity : Ensure efficient mixing in larger reactors to avoid hot spots.
- Heat transfer : Optimize cooling systems for exothermic steps (e.g., urea bond formation).
- Purification scalability : Replace column chromatography with continuous distillation or crystallization .
Advanced Research Questions
Q. How can computational methods like quantum chemical calculations aid in predicting reaction pathways for this compound?
Leverage reaction path search algorithms (e.g., density functional theory, DFT) to model intermediates and transition states. For example, ICReDD’s approach integrates quantum calculations with experimental data to predict feasible pathways for piperidine-urea systems, reducing trial-and-error experimentation . Tools like COMSOL Multiphysics can simulate reaction kinetics under varying conditions .
Q. How should researchers address discrepancies between computational predictions and experimental results in the compound’s reactivity?
- Cross-validation : Compare multiple computational models (e.g., DFT vs. molecular dynamics) to identify consensus mechanisms.
- Experimental refinement : Adjust solvent effects, catalyst loading, or steric parameters in simulations to align with empirical data.
- Sensitivity analysis : Isolate variables (e.g., pH, temperature) contributing to deviations .
Q. What strategies exist for modifying the compound’s structure to enhance pharmacological properties?
- Structure-Activity Relationship (SAR) studies : Modify the tert-butyl group to alter lipophilicity or introduce electron-withdrawing substituents on the piperidine ring to modulate bioavailability.
- Bioisosteric replacement : Replace the urea moiety with carbamate or thiourea groups while retaining hydrogen-bonding capacity (see for urea analogs) .
Q. How can machine learning (ML) optimize reaction conditions for synthesizing derivatives of this compound?
Q. What advanced spectroscopic methods can resolve dynamic conformational changes in this molecule?
Q. How can researchers design experiments to elucidate the compound’s mechanism of action in biological systems?
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity with target proteins.
- Molecular docking simulations : Predict interaction sites using homology models of receptors (e.g., GPCRs).
- Knockout studies : Use CRISPR/Cas9 to validate target engagement in cellular assays .
Methodological Resources
- Experimental Design : Apply factorial designs () and leverage CRDC classification for engineering-scale protocols ().
- Data Contradiction Analysis : Follow theoretical frameworks in to reconcile computational/experimental disparities.
- Ethical Compliance : Adhere to APA standards for data reporting () and toxicological guidelines ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
